molecular formula C8H8FNO2 B3295363 2-(2-Amino-6-fluorophenyl)acetic acid CAS No. 887587-80-6

2-(2-Amino-6-fluorophenyl)acetic acid

Cat. No.: B3295363
CAS No.: 887587-80-6
M. Wt: 169.15 g/mol
InChI Key: DRUNPGZJTYXDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-6-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It features a phenyl ring substituted with an amino group at the second position and a fluorine atom at the sixth position, along with an acetic acid moiety attached to the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-6-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and glycine reacting to form the desired acetic acid derivative.

Another method involves the reduction of 2-(2-nitro-6-fluorophenyl)acetic acid, which can be synthesized by nitration of 2-fluorophenylacetic acid followed by reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 2-(2-nitro-6-fluorophenyl)acetic acid, while reduction may produce 2-(2-amino-6-fluorophenyl)ethanol.

Scientific Research Applications

2-(2-Amino-6-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The acetic acid moiety may also play a role in the compound’s overall activity by affecting its solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-fluorophenyl)acetic acid
  • 2-(2-Amino-6-chlorophenyl)acetic acid
  • 2-(2-Amino-6-bromophenyl)acetic acid

Uniqueness

2-(2-Amino-6-fluorophenyl)acetic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds with different halogen or amino substitutions. The fluorine atom, in particular, can enhance the compound’s stability and influence its reactivity in various chemical reactions.

Properties

IUPAC Name

2-(2-amino-6-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUNPGZJTYXDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-6-fluorophenyl)acetic acid
Reactant of Route 2
2-(2-Amino-6-fluorophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Amino-6-fluorophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Amino-6-fluorophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Amino-6-fluorophenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Amino-6-fluorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.